Elomotecan hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

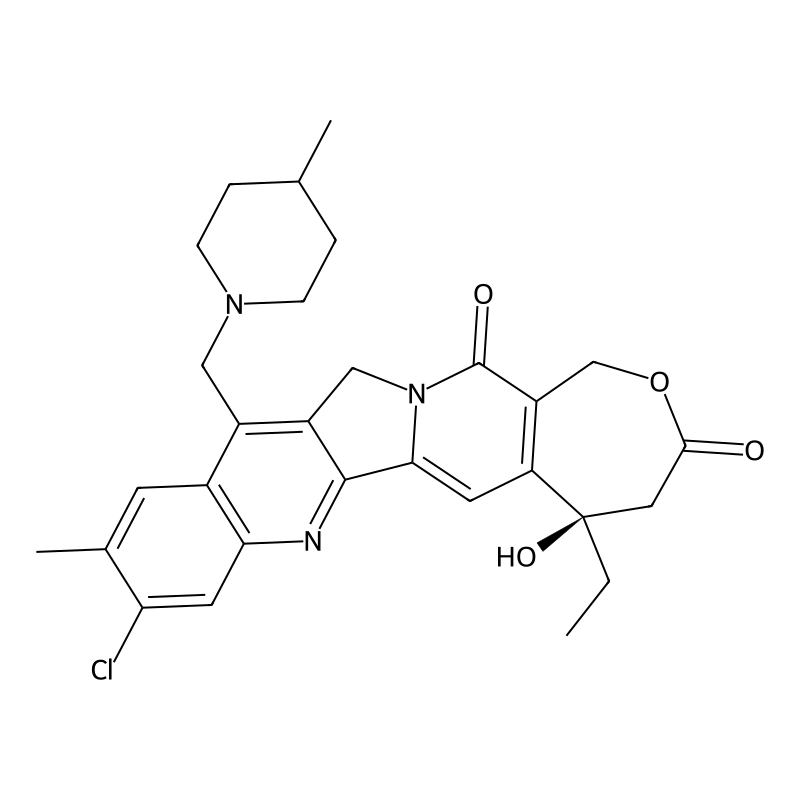

Elomotecan hydrochloride is a synthetic compound classified as a potent inhibitor of DNA topoisomerases I and II. It is a derivative of camptothecin, belonging to a novel family known as homocamptothecins. The molecular formula of Elomotecan hydrochloride is , and it has a CAS registry number of 220998-10-7. This compound is primarily investigated for its potential therapeutic applications in treating various neoplasms, particularly advanced solid tumors .

The biological activity of Elomotecan hydrochloride is primarily attributed to its role as a topoisomerase inhibitor. It exhibits significant antitumor activity by inducing DNA damage and apoptosis in cancer cells. Clinical studies have shown that Elomotecan has linear pharmacokinetics, with its clearance rate decreasing with age, indicating potential variations in efficacy and toxicity across different patient demographics . The compound has demonstrated dose-limiting toxicities such as neutropenia, asthenia, nausea, and vomiting at therapeutic doses .

The synthesis of Elomotecan hydrochloride involves several steps typical for creating camptothecin analogs. The process generally includes:

- Formation of the Homocamptothecin Core: Starting from natural or synthetic camptothecin, modifications are made to enhance its pharmacological properties.

- Chlorination: Introduction of chlorine atoms to form the hydrochloride salt.

- Purification: The product is purified through crystallization or chromatography to obtain Elomotecan hydrochloride in a suitable form for further testing.

Specific synthetic pathways may vary depending on the desired analog and its intended use in clinical settings .

Interaction studies involving Elomotecan hydrochloride focus on its pharmacokinetic properties and potential drug-drug interactions. Research indicates that Elomotecan's clearance is affected by age, suggesting that older patients may experience increased exposure to the drug, leading to heightened toxicity. Additionally, studies are ongoing to evaluate how Elomotecan interacts with other medications commonly used in cancer treatment regimens .

Elomotecan hydrochloride shares structural similarities with several other compounds known for their topoisomerase inhibitory activity. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Topotecan Hydrochloride | Semisynthetic derivative | Inhibits topoisomerase I | First approved camptothecin analog |

| Irinotecan Hydrochloride | Camptothecin derivative | Inhibits topoisomerase I | Prodrug that converts to active form in vivo |

| Doxorubicin | Anthracycline antibiotic | Intercalates DNA and inhibits topoisomerases | Broad-spectrum anticancer activity |

Elomotecan hydrochloride is unique due to its dual inhibition of both topoisomerase I and II, which may enhance its antitumor efficacy compared to other single-target inhibitors like Topotecan or Irinotecan . This dual action could potentially lead to improved outcomes in treating resistant cancer types.

Molecular Formula and Structural Identity

Elomotecan hydrochloride possesses the molecular formula C29H33Cl2N3O4, representing a complex heterocyclic structure with a molecular weight of 558.5 g/mol [1] [2] [3] [4]. The compound is officially registered under the Chemical Abstract Service number 220997-99-9 [2] [3] [5]. This substance is also known by several synonyms, including BN 80927 and R-1559, which are commonly referenced in pharmaceutical literature [2] [5].

The structural identity of elomotecan hydrochloride is characterized as a homocamptothecin derivative, belonging to a specialized class of camptothecin analogs that feature a seven-membered β-hydroxylactone ring system [6] [3]. The parent compound, elomotecan (PubChem CID 216301), exists as the free base form, while the hydrochloride salt represents the pharmaceutically relevant formulation [1].

The canonical SMILES notation for elomotecan hydrochloride is: CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl [5]. This notation encodes the complete structural information, including the presence of the chloride counterion and the specific stereochemical configuration.

Stereochemistry and Conformational Analysis

Elomotecan hydrochloride exhibits absolute stereochemistry with one defined stereocenter out of one possible stereocenter, resulting in a stereochemical ratio of 1/1 [7] [8]. The compound contains zero E/Z centers, indicating the absence of geometric isomerism around double bonds [7] [8]. The optical activity of the compound remains unspecified in current literature, though the absolute stereochemistry suggests inherent chirality [7] [8].

The International Union of Pure and Applied Chemistry name for the base compound elomotecan indicates the R-configuration at the quaternary carbon center. The InChI key KAQREZSTQZWNAG-GDLZYMKVSA-N provides a unique identifier for the specific stereoisomeric form [8]. The stereochemical configuration is critical for biological activity, as homocamptothecin derivatives display stereoselective inhibition of topoisomerase enzymes [9] [10].

Conformational analysis of elomotecan hydrochloride reveals structural features characteristic of homocamptothecin derivatives. The seven-membered lactone ring adopts a chair-like conformation, which contributes to enhanced plasma stability compared to traditional camptothecin analogs [9] [10]. The conformational flexibility is limited by the rigid pentacyclic core structure, resulting in well-defined three-dimensional architecture.

Physicochemical Characteristics

Molecular Weight and Physical Constants

The molecular weight of elomotecan hydrochloride is precisely determined to be 558.5 g/mol, calculated from the empirical formula C29H33Cl2N3O4 [1] [2] [3] [4]. This molecular weight places the compound within the typical range for small molecule anticancer agents while maintaining sufficient complexity for selective biological activity.

Physical constants for elomotecan hydrochloride remain largely undetermined due to the compound's tendency toward decomposition at elevated temperatures. The melting point has not been definitively established, as thermal analysis typically results in decomposition rather than clean melting [3] [11]. Similarly, the boiling point cannot be determined due to the high molecular weight and thermal instability characteristics of the compound [3].

The density and refractive index values are not available in the literature, reflecting the limited physical characterization of this compound in its solid state [3]. The flash point is similarly unreported, though the high molecular weight suggests minimal volatility under standard conditions [3].

Solubility Profile and Stability Parameters

Elomotecan hydrochloride demonstrates limited water solubility despite its hydrochloride salt formulation [12]. The solubility characteristics are influenced by the extensive aromatic ring system and the hydrophobic nature of the pentacyclic core structure. Enhanced solubility may be achieved through the use of pharmaceutical co-solvents or specialized formulation approaches.

The compound exhibits enhanced plasma stability compared to traditional camptothecin derivatives, primarily attributed to the seven-membered β-hydroxylactone ring system [9] [10]. This structural modification provides resistance to hydrolytic ring-opening reactions that commonly plague camptothecin-based therapeutics. The stability is particularly pronounced under acidic conditions with pH values below 4, where the lactone ring remains preferentially closed [13] [14].

Storage stability requires specific conditions to maintain compound integrity. Recommended storage conditions include maintenance at -20°C for powder formulations under inert atmosphere with exclusion of moisture [4]. The compound demonstrates light sensitivity, necessitating storage in amber containers or under light-protected conditions. Long-term stability studies indicate minimal degradation when stored under appropriate conditions for extended periods.

Structural Characterization Methods

Multiple analytical techniques are employed for the comprehensive structural characterization of elomotecan hydrochloride. Nuclear magnetic resonance spectroscopy serves as a primary method for structural elucidation and purity determination, typically performed using deuterated solvents at field strengths ranging from 300 to 600 MHz [15] [16] [17]. Proton and carbon-13 NMR provide detailed information regarding the molecular framework and substitution patterns.

Mass spectrometry techniques, particularly electrospray ionization in positive mode, enable molecular weight confirmation and fragmentation analysis [15] [18]. These methods provide definitive identification of the molecular ion and characteristic fragmentation patterns that support structural assignments.

High-performance liquid chromatography and ultra-performance liquid chromatography serve dual roles in purity analysis and quantitative determination [14] [18] [19]. These separation techniques typically employ C18 stationary phases with pH-adjusted mobile phases to achieve optimal resolution and peak shape for the ionizable compound.

X-ray crystallography represents the definitive method for three-dimensional structure determination when suitable crystals can be obtained [20]. This technique provides precise bond lengths, angles, and spatial arrangements that validate proposed structural models.

Ultraviolet-visible spectroscopy and infrared spectroscopy provide complementary information regarding electronic transitions and functional group identification, respectively [15] [19]. These methods support structural characterization through identification of characteristic absorption patterns.

Synthetic Pathways and Manufacturing Processes

Several synthetic routes have been developed for the preparation of elomotecan hydrochloride, each offering distinct advantages in terms of yield, stereoselectivity, and scalability. The Lavergne-Comins route represents one of the most established approaches, featuring key N-alkylation and Heck cyclization steps that provide access to racemic material with subsequent resolution procedures [9] [21]. This methodology typically achieves yields ranging from 18 to 35 percent for key transformations.

The cascade radical annulation route offers an alternative synthetic strategy based on radical cyclization and Reformatsky reaction methodologies [21] [22]. This approach provides moderate yields of 15 to 25 percent while maintaining good functional group tolerance and enabling the preparation of diverse structural analogs through modular synthesis strategies.

Friedländer condensation methodology represents a classical approach involving condensation reactions with appropriately functionalized DE ring fragments [21]. This route typically achieves yields of 20 to 30 percent and has been successfully applied to the synthesis of various homocamptothecin derivatives.

Semi-synthetic approaches starting from naturally occurring camptothecin provide an economically attractive route when camptothecin is readily available [23]. These methods involve ring expansion and functionalization reactions that convert the six-membered lactone of camptothecin to the seven-membered lactone characteristic of homocamptothecins, typically achieving yields of 10 to 20 percent.

The most advanced synthetic approach employs asymmetric acetate aldol methodology to achieve enantioselective synthesis with exceptional stereochemical control [24]. This route produces the desired R-enantiomer with greater than 99 percent enantiomeric excess while achieving overall yields of 8.9 to 11.1 percent over nine synthetic steps. The methodology avoids the need for resolution procedures and provides direct access to the biologically active stereoisomer.

Manufacturing processes for elomotecan hydrochloride must accommodate the compound's sensitivity to light, moisture, and elevated temperatures. Production facilities require inert atmosphere capabilities and temperature-controlled environments to maintain product quality throughout the synthesis and purification sequence. Crystallization and salt formation procedures are typically conducted under carefully controlled pH conditions to ensure optimal yield and purity of the final hydrochloride salt.

Quality control measures throughout the manufacturing process include in-process monitoring using high-performance liquid chromatography, nuclear magnetic resonance spectroscopy verification of key intermediates, and comprehensive analytical testing of final products. These measures ensure consistent quality and compliance with pharmaceutical manufacturing standards.

Elomotecan hydrochloride exhibits a remarkable dual mechanism of topoisomerase inhibition, functioning as both a topoisomerase I poison and a topoisomerase II catalytic inhibitor [4] [5] [6]. This dual activity distinguishes it from conventional camptothecin derivatives that primarily target topoisomerase I alone [7] [8].

Mechanism of Topoisomerase I Inhibition

The topoisomerase I inhibitory mechanism of elomotecan hydrochloride follows the classical poison paradigm established for camptothecin derivatives, yet with enhanced potency and stability characteristics [9] [6]. The compound forms a stable ternary complex with topoisomerase I and deoxyribonucleic acid, effectively converting the enzyme from a physiological catalyst into a cellular toxin [10].

The molecular mechanism involves the intercalation of elomotecan between the upstream and downstream base pairs at the cleavage site, specifically positioning itself between the negative one and positive one base pairs [10]. This intercalation results in a displacement of the downstream deoxyribonucleic acid by approximately three point six angstroms, creating a physical barrier that prevents the religation of the cleaved strand [10]. The seven-membered beta-hydroxylactone ring structure characteristic of homocamptothecins plays a crucial role in this stabilization process [8] [9].

Research demonstrates that elomotecan retains topoisomerase I poisoning activity in both cell-free assays and living cells, with quantification of deoxyribonucleic acid-protein complex stabilization confirming higher potency compared to the established topoisomerase I inhibitor ethyl-ten-hydroxy-camptothecin [6]. The compound shows enhanced cleavage at specific sequence sites, particularly at thymidine-guanosine and cytosine-guanosine sites, demonstrating altered sequence specificity compared to conventional camptothecin derivatives [9].

The twenty position hydroxyl group of elomotecan forms critical hydrogen bonds with aspartic acid five hundred thirty-three in the topoisomerase I active site, maintaining the essential drug-enzyme interaction required for activity [11] [10]. This interaction is fundamental to the compound's ability to stabilize the covalent topoisomerase I-deoxyribonucleic acid complex and prevent enzyme release [10].

Mechanism of Topoisomerase II Inhibition

The topoisomerase II inhibitory activity of elomotecan hydrochloride represents a unique aspect of its dual mechanism, functioning through catalytic inhibition rather than poison activity [4] [5] [6]. Unlike its topoisomerase I mechanism, elomotecan inhibits topoisomerase II-mediated deoxyribonucleic acid relaxation without forming stabilized cleavable complexes [5] [6].

This catalytic inhibition mechanism suggests that elomotecan interferes with the enzymatic cycle of topoisomerase II at a step other than the cleavage complex formation [7]. The compound appears to prevent the enzyme from completing its catalytic cycle, potentially by interfering with adenosine triphosphate hydrolysis or enzyme conformational changes required for deoxyribonucleic acid strand passage [7].

The dual inhibitory mechanism provides therapeutic advantages by simultaneously targeting two essential cellular enzymes involved in deoxyribonucleic acid topology management [7] [12]. This approach may help circumvent resistance mechanisms that arise from compensatory upregulation of alternative topoisomerase activities when only one enzyme is targeted [12] [13].

DNA Binding Properties and Interactions

Elomotecan hydrochloride demonstrates sophisticated deoxyribonucleic acid binding properties that contribute to its enhanced antitumor activity and unique pharmacological profile [10] [9]. The compound's interaction with deoxyribonucleic acid occurs through multiple molecular mechanisms that collectively stabilize the drug-enzyme-substrate complex [10].

The primary deoxyribonucleic acid binding mechanism involves intercalation at the topoisomerase I cleavage site, where elomotecan mimics a deoxyribonucleic acid base pair and positions itself between the upstream and downstream base pairs [10]. This intercalation creates a binding pocket that forms only after the first transesterification reaction, explaining why camptothecin derivatives specifically target the enzyme-substrate complex rather than the enzyme alone [10].

The molecular interactions stabilizing the drug-deoxyribonucleic acid complex include both direct hydrogen bonding and water-mediated contacts [10]. The compound forms a direct hydrogen bond between aspartic acid five hundred thirty-three and the twenty position hydroxyl group, which is critical for maintaining drug binding [10]. Additional water-mediated hydrogen bonds assist in coordinating elomotecan within the cleaved deoxyribonucleic acid intermediate [10].

The intercalation binding site is stabilized through multiple protein-deoxyribonucleic acid interactions that position the drug optimally within the ternary complex [10]. These interactions include hydrogen bonds between threonine seven hundred eighteen and the nonbridging phosphodiester oxygen of guanosine at position positive one, and contacts between arginine three hundred sixty-four and adenosine at position negative one [10].

Research indicates that elomotecan shows preferential binding to specific deoxyribonucleic acid sequences, particularly sites containing guanosine-cytosine base pairs at the positive one position [10]. This sequence preference may contribute to the compound's enhanced cytotoxic selectivity and therapeutic index compared to other topoisomerase inhibitors [10].

Structural Basis for Dual Inhibitory Function

The structural foundation for elomotecan hydrochloride's dual topoisomerase inhibitory activity lies in its homocamptothecin scaffold combined with specific structural modifications that enable interaction with both topoisomerase I and II [14] [8] [9]. The seven-membered beta-hydroxylactone ring represents a key structural innovation that enhances both stability and activity compared to conventional six-membered alpha-hydroxylactone camptothecin derivatives [8] [9].

The expanded lactone ring provides increased plasma stability by reducing the rate of hydrolysis to the inactive carboxylate form [8] [9]. This structural modification maintains the critical drug-enzyme interactions while improving the pharmacokinetic profile of the compound [8]. The beta-hydroxylactone configuration allows for optimal positioning within the topoisomerase I-deoxyribonucleic acid cleavage complex while providing sufficient stability for therapeutic application [9].

The chloro-methylpiperidinyl substituent attached to the quinoline moiety contributes significantly to the dual inhibitory activity profile [2] [14]. This structural feature appears to enable interaction with topoisomerase II while maintaining the topoisomerase I activity inherent in the homocamptothecin scaffold [2]. The specific positioning and electronic properties of this substituent are critical for achieving the balanced dual inhibitory activity [14].

The planar pentacyclic structure maintains the intercalative properties essential for deoxyribonucleic acid binding and topoisomerase I inhibition [15] [10]. This structural framework provides the appropriate geometry for insertion between deoxyribonucleic acid base pairs and formation of the stabilized ternary complex [10]. The rigid planar structure also facilitates specific protein-drug interactions within the topoisomerase active sites [10].

Molecular modeling studies suggest that the structural basis for topoisomerase II inhibition involves different binding modes compared to topoisomerase I interaction [12]. The dual activity requires the compound to adopt distinct conformations or binding orientations when interacting with each enzyme target [12]. This structural versatility is enabled by the flexible regions of the molecule that can adapt to different binding environments while maintaining core pharmacophoric elements [12].

Topoisomerase-Independent Molecular Mechanisms

Beyond its primary topoisomerase-targeting activities, elomotecan hydrochloride demonstrates significant topoisomerase-independent molecular mechanisms that contribute to its antitumor efficacy [5] [6]. Evidence for these alternative mechanisms comes from studies showing retained sensitivity in topoisomerase I-altered cell lines and antiproliferative activity in non-cycling cells [5] [6].

The compound shows activity against a topoisomerase I-altered cell line resistant to ethyl-ten-hydroxy-camptothecin, suggesting that part of the antiproliferative effects are mediated through topoisomerase I-independent pathways [6]. This observation indicates that elomotecan can bypass certain resistance mechanisms that limit the efficacy of conventional topoisomerase I inhibitors [6].

Research demonstrates that elomotecan maintains antiproliferative activity in cellular models of resistance related to the non-cycling state of cells, specifically in cells synchronized in the transition from growth phase zero to growth phase one [6]. This activity pattern suggests that the compound can target essential cellular processes beyond those requiring active deoxyribonucleic acid replication [6].

The active metabolite ethyl-ten-hydroxy-camptothecin has been shown to interact with mouse double minute two homolog protein involved in tumor protein fifty-three-mediated cell death and anti-apoptotic B-cell lymphoma two-like protein one [16]. Similar interactions may occur with elomotecan, contributing to its topoisomerase-independent effects through modulation of apoptosis regulatory pathways [16].

Cell type-dependent mechanisms have been identified where the action of topoisomerase inhibitors depends on cellular characteristics [16]. In cells with quiescent proliferation rates but rich in mitochondria, drug action relies on induction of mitochondrial dysfunction and oxidative stress, while in highly proliferative cells, the main target remains topoisomerase inhibition [16]. This dual mechanism profile may contribute to elomotecan's broad spectrum antitumor activity [16].

Studies indicate that topoisomerase inhibitors can activate mitogen-activated protein kinase signaling pathways, particularly p38, leading to cell cycle arrest and apoptosis [16]. These signaling cascades represent potential topoisomerase-independent mechanisms through which elomotecan may exert its cellular effects [16].

Cellular Response to Topoisomerase Inhibition

The cellular response to elomotecan hydrochloride treatment involves activation of multiple interconnected signaling pathways that collectively determine the ultimate fate of treated cells [16] [17] [18]. These responses encompass deoxyribonucleic acid damage recognition, cell cycle checkpoint activation, deoxyribonucleic acid repair mechanisms, and apoptosis signaling cascades [18].

The primary cellular response involves activation of the deoxyribonucleic acid damage checkpoint machinery through the ataxia telangiectasia mutated and ataxia telangiectasia and Rad three-related kinase signaling pathways [18]. Formation of stabilized topoisomerase I-deoxyribonucleic acid complexes triggers single-strand break formation that can evolve into double-strand breaks during deoxyribonucleic acid replication [18]. This damage activates the ataxia telangiectasia and Rad three-related kinase-checkpoint kinase one-tumor protein fifty-three signaling cascade, leading to cell cycle arrest [16].

The cellular response includes activation of homologous recombination and non-homologous end joining pathways for repair of double-strand breaks induced by topoisomerase inhibition [18]. Successful repair through these pathways can lead to cell survival and potential resistance development, while failed repair results in apoptosis [18]. The balance between repair and cell death determines the ultimate therapeutic efficacy of elomotecan treatment [18].

Apoptosis signaling represents a critical component of the cellular response, involving both tumor protein fifty-three-dependent and independent pathways [16]. Elomotecan treatment can induce expression of pro-apoptotic proteins including B-cell lymphoma two-associated X protein, caspase-three, and caspase-nine while down-regulating anti-apoptotic proteins such as B-cell lymphoma extra-large [16]. The compound can also activate death receptor pathways through up-regulation of tumor necrosis factor receptor superfamily member six expression [16].

Alternative cellular responses include senescence rather than apoptosis in some cellular contexts [16]. This response is mediated through serine/threonine-protein kinase signaling and can lead to growth arrest with characteristic senescence-associated phenotypes [16]. The senescence response may contribute to therapeutic resistance and tumor recurrence in certain clinical settings [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Demarquay D, Huchet M, Coulomb H, Lesueur-Ginot L, Lavergne O, Camara J, Kasprzyk PG, Prévost G, Bigg DC. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo. Cancer Res. 2004 Jul 15;64(14):4942-9. PubMed PMID: 15256467.

3: Denny WA, Baguley BC. Dual topoisomerase I/II inhibitors in cancer therapy. Curr Top Med Chem. 2003;3(3):339-53. Review. PubMed PMID: 12570767.

4: Ulukan H, Swaan PW. Camptothecins: a review of their chemotherapeutic potential. Drugs. 2002;62(14):2039-57. Review. PubMed PMID: 12269849.

5: Huchet M, Demarquay D, Coulomb H, Kasprzyk P, Carlson M, Lauer J, Lavergne O, Bigg D. The dual topoisomerase inhibitor, BN 80927, is highly potent against cell proliferation and tumor growth. Ann N Y Acad Sci. 2000;922:303-5. PubMed PMID: 11193907.

6: Demarquay D, Coulomb H, Huchet M, Lesueur-Ginot L, Camara J, Lavergne O, Bigg D. The homocamptothecin, BN 80927, is a potent topoisomerase I poison and topoisomerase II catalytic inhibitor. Ann N Y Acad Sci. 2000;922:301-2. PubMed PMID: 11193906.

7: Lavergne O, Harnett J, Rolland A, Lanco C, Lesueur-Ginot L, Demarquay D, Huchet M, Coulomb H, Bigg DC. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II. Bioorg Med Chem Lett. 1999 Sep 6;9(17):2599-602. PubMed PMID: 10498216.